Ligularizine
CAS No.: 90364-92-4
Cat. No.: VC3846954
Molecular Formula: C21H29NO8
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90364-92-4 |
|---|---|
| Molecular Formula | C21H29NO8 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | [(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate |
| Standard InChI | InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20+,21?/m1/s1 |
| Standard InChI Key | RNNVXCSFOWGBQP-LJUHYIOWSA-N |
| Isomeric SMILES | C[C@@H]1CC2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@@]1(C)OC(=O)C)C |
| SMILES | CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C |
| Canonical SMILES | CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ligularizine (CAS 90364-92-4) is a macrocyclic pyrrolizidine alkaloid with a molecular weight of 423.5 g/mol . Its systematic IUPAC name, [(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate, reflects its intricate spirocyclic architecture . The compound features a bicyclic pyrrolizidine core fused with a dioxa-oxirane ring system, further modified by acetyl and methyl substituents (Table 1).
Table 1: Key Molecular Properties of Ligularizine
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₉NO₈ |
| Molecular Weight | 423.5 g/mol |
| CAS Registry Number | 90364-92-4 |
| Synonyms | 12-Epipetasitenine acetate, CCRIS 5788 |
| Structural Features | Spirocyclic oxirane, acetylated necine base |
Stereochemical Configuration
The stereochemistry of ligularizine plays a pivotal role in its biological interactions. The compound’s (1R,3'R,6R,7S,11Z) configuration ensures spatial alignment of its reactive sites, including the α,β-unsaturated ester moiety at C7–C9, a hallmark of hepatotoxic pyrrolizidine alkaloids . This unsaturated necine base enables ligularizine to form reactive pyrrolic metabolites upon hepatic metabolism, a mechanism linked to its genotoxic potential .
Biosynthesis and Plant Origins
Pyrrolizidine Alkaloid Biosynthesis
Ligularizine originates from the homospermidine pathway, a conserved route in pyrrolizidine alkaloid-producing plants . Homospermidine synthase (HSS) catalyzes the condensation of putrescine and spermidine to form homospermidine, the precursor to the necine base . Subsequent oxidation, cyclization, and esterification steps yield ligularizine’s macrocyclic structure. Phylogenetic analyses suggest HSS evolved independently in Asteraceae, Boraginaceae, and Fabaceae, explaining ligularizine’s sporadic distribution in plants .
Taxonomic Distribution
While ligularizine’s specific plant source remains unspecified in available literature, its structural similarity to senecionine and rosmarinine implicates members of the Asteraceae family as probable producers . These plants often synthesize pyrrolizidine alkaloids as herbivore deterrents, with biosynthesis peaking during vegetative growth phases .
Pharmacological and Toxicological Profiles
Putative Mechanisms of Action
Table 2: Toxicity Parameters of Pyrrolizidine Alkaloids
| Parameter | Ligularizine (Inferred) | Senecionine (Reference) |
|---|---|---|
| Hepatotoxicity | High (1,2-unsaturated necine) | High |
| Genotoxicity | DNA cross-linking | DNA adduct formation |
| Metabolic Activation | Cytochrome P450 3A4 | Cytochrome P450 3A4 |
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